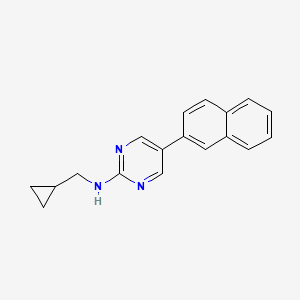

![molecular formula C13H19ClN4O B6447790 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine CAS No. 2548981-79-7](/img/structure/B6447790.png)

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine” is a pyrimidine derivative. Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of privileged structures in medicinal chemistry . They have been identified as potent inhibitors of Factor Xa (FXa), a coagulation enzyme, and are currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves the use of oxazolidinone derivatives as a new class of potent FXa inhibitors . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa has been studied to clarify the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives include the construction of the pyrrolidine ring from different cyclic or acyclic precursors, and the functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by the presence of the pyrrolidine ring and its derivatives. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Mechanism of Action

Target of Action

Similar compounds have been found to interact with ephrin type-b receptor 4 .

Biochemical Pathways

The ephrin type-b receptor 4, a potential target of this compound, is known to play a crucial role in cell signaling pathways .

Result of Action

Given its potential target, it may influence cell signaling pathways, potentially affecting cell growth and differentiation .

Future Directions

The future directions for the development of pyrimidine derivatives include further optimization of the lead compounds, evaluation of their biological activities, and clinical development for the prevention and treatment of thromboembolic diseases . Additionally, the design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name |

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O/c14-10-7-15-13(16-8-10)17-11-1-4-18(9-11)12-2-5-19-6-3-12/h7-8,11-12H,1-6,9H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTPQIQTRNJBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC2=NC=C(C=N2)Cl)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[methyl(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447716.png)

![3-{methyl[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447722.png)

![3-[methyl(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447725.png)

![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447730.png)

![3-{methyl[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447741.png)

![4-({4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}methyl)benzonitrile](/img/structure/B6447744.png)

![3-{methyl[1-(9H-purin-6-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6447748.png)

![3-[methyl(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6447751.png)

![4-[4-(diphenylmethyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6447752.png)

![2-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyrazine](/img/structure/B6447767.png)

![4-{[1-(oxolan-3-yl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6447770.png)

![3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6447772.png)

![5-bromo-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine](/img/structure/B6447784.png)